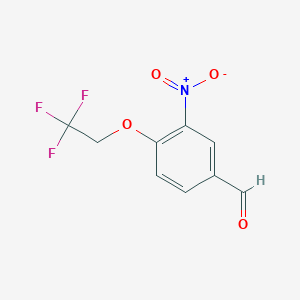

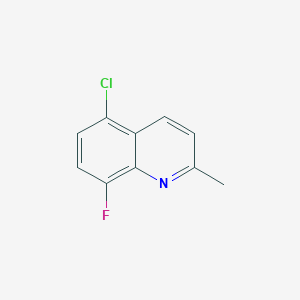

![molecular formula C8H7N3O B1461284 1H-ピロロ[2,3-b]ピリジン-2-カルボキサミド CAS No. 223376-47-4](/img/structure/B1461284.png)

1H-ピロロ[2,3-b]ピリジン-2-カルボキサミド

概要

説明

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is a compound that has been studied for its potential applications in the field of medicine. It has been identified as a promising candidate for treating diseases due to its immunomodulatory properties . It has also been associated with antitumor activity .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives has been reported in several studies . For instance, a series of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized as selective and potent PDE4B inhibitors . Another study reported the synthesis of a series of 1H-Pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .

科学的研究の応用

癌研究

1H-ピロロ[2,3-b]ピリジン-2-カルボキサミドは、様々な癌細胞株に対する抗増殖活性を有する化合物の開発においてコア構造として使用されてきました。 例えば、この化合物の誘導体は、線維芽細胞増殖因子受容体4(FGFR4)の阻害剤として合成され、肝癌細胞株であるHep3B細胞に対して強力な活性を示しています .

免疫調節

この化合物は、免疫調節における可能性についても研究されています。一連の誘導体は、免疫応答の調節において重要な役割を果たすJanusキナーゼ3(JAK3)を標的とする新規免疫調節剤として評価されています。 これらの研究は、免疫疾患および臓器移植を必要とする状態の治療法を開発することを目的としています .

酵素阻害

研究により、1H-ピロロ[2,3-b]ピリジン-2-カルボキサミドアナログは、様々な炎症性疾患に関与する酵素であるヒト好中球エラスターゼ(HNE)の阻害剤として作用する可能性があることが示されています。 このスキャフォールドに基づく阻害剤は、慢性閉塞性肺疾患(COPD)や嚢胞性線維症などの疾患の治療のための新規治療薬につながる可能性があります .

材料科学

材料科学において、この化合物の誘導体はヘテロ環式ビルディングブロックとして使用することができます。 その独特の構造により、特定の性質を持つ複雑な分子の作成が可能になり、電子機器、コーティング、医薬品における潜在的な用途を持つ新素材の開発に適用できます .

作用機序

Target of Action

The primary targets of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of FGFRs .

Biochemical Pathways

The inhibition of FGFRs by 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide affects several biochemical pathways. The FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs results in the disruption of these pathways .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The inhibition of FGFRs by 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide has several molecular and cellular effects. In vitro, it has been shown to inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cells .

将来の方向性

The future directions for the study of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide are promising. It has been suggested that this compound could be a potential lead compound for the development of new drugs targeting FGFR . Furthermore, it has been suggested that this compound could be beneficial for the subsequent optimization .

生化学分析

Biochemical Properties

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity . The compound binds to the tyrosine kinase domain of these receptors, preventing their activation and subsequent signal transduction. This interaction inhibits downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are involved in cell proliferation, migration, and angiogenesis . The ability of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide to inhibit FGFRs makes it a promising candidate for cancer therapy.

Cellular Effects

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide exerts significant effects on various types of cells and cellular processes. In breast cancer cells, the compound inhibits cell proliferation and induces apoptosis . It also significantly reduces the migration and invasion of cancer cells, highlighting its potential as an anti-metastatic agent . Additionally, 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide influences cell signaling pathways by inhibiting the activation of FGFRs, leading to reduced cell proliferation and increased cell death . These effects underscore the compound’s potential in cancer treatment.

Molecular Mechanism

The molecular mechanism of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide involves its binding interactions with FGFRs. The compound binds to the tyrosine kinase domain of FGFRs, forming hydrogen bonds with key residues in the hinge region . This binding prevents the autophosphorylation of tyrosine residues, thereby inhibiting the activation of downstream signaling pathways . Additionally, 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide may influence gene expression by modulating the activity of transcription factors involved in cell proliferation and survival . These molecular interactions contribute to the compound’s inhibitory effects on cancer cell growth and metastasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs . Prolonged exposure to the compound may lead to degradation, resulting in reduced efficacy . Long-term studies have shown that 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide can induce sustained inhibition of cancer cell proliferation and migration, although its effects may diminish over time due to degradation . These findings highlight the importance of optimizing the compound’s stability for therapeutic applications.

Dosage Effects in Animal Models

The effects of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide vary with different dosages in animal models. At low doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide may induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of the compound while minimizing its toxic effects.

Metabolic Pathways

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is involved in various metabolic pathways, primarily through its interactions with FGFRs. The compound inhibits the autophosphorylation of FGFRs, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These pathways are crucial for cell proliferation, migration, and survival, and their inhibition by 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide leads to reduced cancer cell growth and metastasis . Additionally, the compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways .

Transport and Distribution

The transport and distribution of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is distributed to different cellular compartments, including the cytoplasm and nucleus . The compound’s localization and accumulation within specific tissues may be influenced by its interactions with binding proteins and transporters . These factors play a crucial role in determining the compound’s efficacy and toxicity.

Subcellular Localization

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other biomolecules . The subcellular localization of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are crucial for the compound’s inhibitory effects on cancer cell growth and metastasis.

特性

IUPAC Name |

1H-pyrrolo[2,3-b]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7(12)6-4-5-2-1-3-10-8(5)11-6/h1-4H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXPBOPRQAPKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=C2)C(=O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659704 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223376-47-4 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives interact with Phosphodiesterase 4B (PDE4B) and what are the downstream effects of this interaction?

A: 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives act as selective inhibitors of PDE4B []. PDE4B is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular processes, including inflammation. By inhibiting PDE4B, these compounds prevent cAMP degradation, leading to increased intracellular cAMP levels. This, in turn, can suppress the production of pro-inflammatory cytokines like TNF-α, thereby exerting anti-inflammatory effects [].

Q2: What is the impact of structural modifications on the activity and selectivity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as demonstrated in the research?

A2: Structure-activity relationship (SAR) studies have revealed that modifications to the 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide scaffold can significantly impact its potency and selectivity for different targets.

- For instance, introducing a phenyl sulfonamide group led to potent inhibition of Ribosome S6 Protein Kinase 2 (RSK2) []. Within this series, the presence and position of specific substituents on the phenyl ring influenced RSK2 inhibitory activity and anti-proliferative effects against the MDA-MB-468 cell line.

- In another study focusing on Dopamine D2 receptor (D2R) agonists, incorporating a (2,3-dihydro-1H-inden-2-yl)(propyl)amino)methyl)cyclohexyl) moiety via an amide linker resulted in a compound with significantly increased D2R potency and selectivity over D4R compared to the parent compound propyl aminoindane []. This highlights the importance of linker length and specific pharmacophore elements in optimizing the interactions with the target receptor.

Q3: What in vitro and in vivo studies have been conducted to evaluate the efficacy of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives?

A3: The research highlights various in vitro and in vivo studies conducted to assess the efficacy of these compounds:

- In vitro: Compound 11h, a PDE4B-preferring inhibitor, demonstrated significant inhibition of TNF-α release from macrophages stimulated with pro-inflammatory stimuli (lipopolysaccharide and Pam3Cys) []. Other derivatives exhibited potent RSK2 enzyme inhibitory activity in enzymatic assays and inhibited the proliferation of MDA-MB-468 cells, a triple-negative breast cancer cell line [].

- In vivo: Compounds B1-B3, potent RSK2 inhibitors, showed promising in vivo tumor growth inhibitory activity in a MDA-MB-468 xenograft model, with one compound achieving up to 54.6% tumor growth inhibition [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

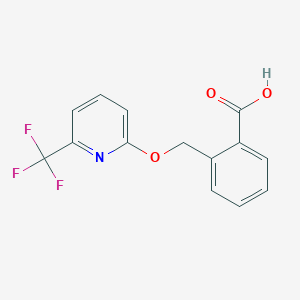

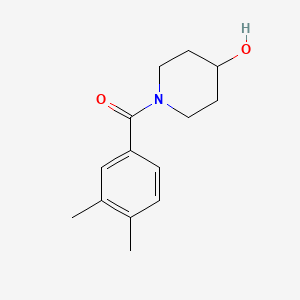

![{6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine](/img/structure/B1461205.png)

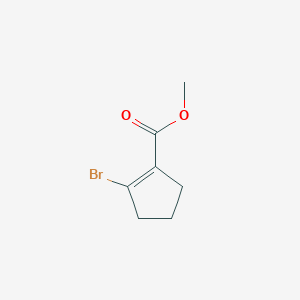

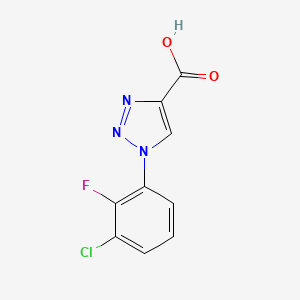

![{1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1461207.png)

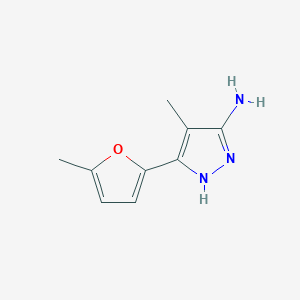

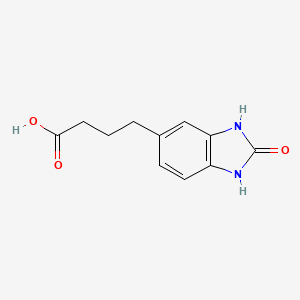

![6-[Bis(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461208.png)

![P-[2-oxo-1-(phenylmethoxy)propyl]phosphonic acid dimethyl ester](/img/structure/B1461210.png)

![3-[(2-Methoxy-5-methylphenyl)amino]propanoic acid](/img/structure/B1461222.png)